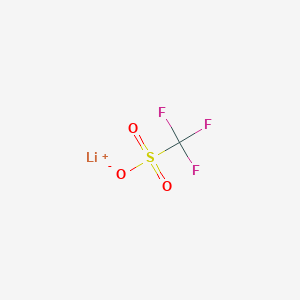

lithium;trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “lithium;trifluoromethanesulfonate” is a chemical substance with unique properties and applications It is known for its significant role in various scientific fields, including chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “lithium;trifluoromethanesulfonate” involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction involving the starting materials.

Step 2: Intermediate formation through a series of chemical reactions.

Step 3: Final product isolation and purification.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions, using large-scale reactors, and implementing efficient purification techniques. The industrial process ensures that the compound is produced consistently and cost-effectively.

Analyse Des Réactions Chimiques

Catalytic Acetylation Reactions

LiOTf efficiently catalyzes acetylation under mild conditions (room temperature, neutral pH). Key findings include:

-

Alcohol acetylation : Converts primary/secondary alcohols to esters using acetic anhydride (85–98% yields) .

-

Aldehyde diacetylation : Forms 1,1-diacetates from aldehydes (78–94% yields) without affecting sensitive groups like OMe, OTBDMS, or PhCO₂⁻ .

Table 1 : Substrate Scope in Acetylation

| Substrate Type | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzyl acetate | 95 |

| Cyclohexanol | Cyclohexyl acetate | 88 |

| Vanillin (aldehyde) | Vanillin diacetate | 92 |

Mechanistic studies suggest LiOTf activates acetic anhydride via coordination to the carbonyl oxygen, enabling nucleophilic attack by alcohols/aldehydes .

Role in Mukaiyama Aldol and Glycosylation Reactions

LiOTf’s triflate anion (OTf⁻) acts as a nucleophile in silyl-group transfer processes:

-

Mukaiyama aldol reactions : OTf⁻ mediates silyl transfer between intermediates, enabling stereoselective aldol adduct formation .

-

Glycosylation : In β-mannoside synthesis, LiOTf counteracts fluoride abstraction by BF₃·OEt₂, restoring β-selectivity .

Key Observation : OTf⁻’s higher nucleophilicity compared to triflimide (NTf₂⁻) drives distinct reaction pathways in silylated systems .

Solvent-Dependent Ionic Behavior

In mixed ether-amine solvents, LiOTf exhibits strong ionic association:

-

NMR studies : ⁷Li/¹⁹F NMR show clustered Li⁺–OTf⁻ pairs in tetramethylethylenediamine (TMEDA), reducing conductivity (10⁻⁶ S/cm) .

-

Dielectric effects : Adding ethers (e.g., monoglyme) increases dielectric constants, improving dissociation (σ = 10⁻⁴ S/cm) .

Mechanistic Insight : Ion transport correlates with solvent heteroatoms; oxygen-rich solvents weaken Li⁺–OTf⁻ pairing .

Catalysis in Ionic Liquids and Green Chemistry

LiOTf serves as a precursor for ionic liquids with low volatility and high thermal stability . Applications include:

-

Green solvents : Replaces volatile organic compounds in catalytic cycles.

-

Battery electrolytes : Enhances Li-ion mobility in solid-state systems .

Synthetic Utility in Organic Chemistry

Beyond acetylation, LiOTf enables:

-

[4+3] Cycloadditions : Catalyzes epoxide-diene reactions via silylated intermediates .

-

Trichloroacetimidate activation : Facilitates β-mannoside formation with BF₃·OEt₂ .

Lithium trifluoromethanesulfonate’s reactivity spans organic synthesis, electrochemistry, and catalysis, driven by its dual role as a Lewis acid catalyst and a source of nucleophilic triflate. Its compatibility with sensitive functional groups and tunable ionicity in polymers underscores its versatility in both industrial and academic research.

Applications De Recherche Scientifique

Electrolyte in Lithium-Ion Batteries

Lithium trifluoromethanesulfonate is primarily recognized for its role as an electrolyte in lithium-ion batteries. Its high solubility and ionic conductivity make it an excellent choice for enhancing the performance and stability of these batteries, which are crucial for electric vehicles and portable electronics.

- Properties :

- High ionic conductivity : Facilitates efficient ion transport.

- Thermal stability : Reduces risks of thermal runaway in battery applications.

Table 1: Comparison of Electrolytes in Lithium-Ion Batteries

| Electrolyte Type | Ionic Conductivity (mS/cm) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Lithium Trifluoromethanesulfonate | 10-15 | Up to 150 | Electric vehicles, electronics |

| Lithium Hexafluorophosphate | 5-10 | Up to 130 | General lithium-ion batteries |

| Polymer Electrolytes | 1-5 | Varies | Solid-state batteries |

Organic Synthesis

In organic chemistry, lithium trifluoromethanesulfonate serves as a powerful reagent facilitating nucleophilic substitutions and other reactions. Its ability to stabilize reactive intermediates makes it valuable in pharmaceutical development.

- Applications :

- Nucleophilic substitutions : Enhances reaction rates and yields.

- Catalysis : Acts as a catalyst in various organic transformations.

Polymer Production

Lithium trifluoromethanesulfonate is utilized in the production of advanced polymer electrolytes for solid-state batteries. It enhances the mechanical properties and ionic conductivity of polymer matrices, contributing to improved energy density and safety.

Case Study: Polymer Electrolytes

Research has shown that incorporating LiCF₃SO₃ into polyethylene oxide (PEO) matrices significantly increases ionic conductivity and mechanical strength. A study by Yamada et al. demonstrated that varying concentrations of LiCF₃SO₃ affected the phase behavior and nanostructure of PEO-based films, leading to optimized performance in battery applications .

Research in Ionic Liquids

Lithium trifluoromethanesulfonate is explored in the formulation of ionic liquids, which are gaining traction due to their environmentally friendly properties. These ionic liquids can serve as solvents or electrolytes in various chemical processes, promoting green chemistry initiatives.

- Benefits :

- Reduced toxicity : Safer alternatives to traditional solvents.

- Enhanced solubility : Facilitates reactions that may be challenging with conventional solvents.

Catalysis

In catalysis, lithium trifluoromethanesulfonate enhances reaction efficiency by acting as a catalyst or co-catalyst in various chemical processes. Its unique anionic structure allows for improved stability and reactivity under mild conditions.

Table 2: Catalytic Applications of Lithium Trifluoromethanesulfonate

| Reaction Type | Role of LiCF₃SO₃ | Conditions | Benefits |

|---|---|---|---|

| Nucleophilic substitution | Catalyst | Mild temperatures | Increased reaction rates |

| Polymerization | Co-catalyst | Room temperature | Improved polymer properties |

Mécanisme D'action

The mechanism of action of compound “lithium;trifluoromethanesulfonate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Compound “lithium;trifluoromethanesulfonate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Compound A: Shares similar structural features but differs in its reactivity and applications.

Compound B: Has comparable properties but is used in different scientific fields.

Compound C: Exhibits similar mechanisms of action but with distinct molecular targets.

The uniqueness of compound “this compound” lies in its specific combination of properties, making it valuable for various applications.

Propriétés

IUPAC Name |

lithium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVFFRWZNYZUIJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3LiO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.